molecular formula C18H18O3S B2588798 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate CAS No. 306730-46-1

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate

Cat. No.: B2588798
CAS No.: 306730-46-1
M. Wt: 314.4
InChI Key: HCXJCYMEIMHGGV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate is an organic compound with the molecular formula C18H18O3S It is characterized by the presence of a thienyl group, a propenoyl group, and a phenyl pivalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate typically involves the following steps:

    Formation of the Propenoyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate reagent to form the (E)-3-(2-thienyl)-2-propenoyl intermediate.

    Coupling with Phenyl Pivalate: The intermediate is then coupled with phenyl pivalate under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenoyl group to an alcohol or alkane.

    Substitution: The phenyl pivalate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl pivalates.

Scientific Research Applications

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.

    Interacting with Cellular Components: Binding to cellular components such as DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl acetate
  • 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl butyrate

Uniqueness

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate is unique due to its specific structural features, such as the presence of a pivalate group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJCYMEIMHGGV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.